REACTION_CXSMILES
|
Br[CH2:2][C:3]#[N:4].[NH2:5][C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O.C(OCC)(=O)C>[NH2:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][CH:11]=1)[O:12][CH2:2][C:3]#[N:4] |f:2.3.4|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 50% ethyl acetate in dichloromethane
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(OCC#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 58.9% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |